4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as BIS-1, is a novel small molecule inhibitor that has been synthesized for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are critical for cancer cell survival and growth. By inhibiting HSP90, 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide disrupts the function of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HSP90, it has been found to decrease the expression of several other proteins that are important for cancer cell survival and growth. 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has also been shown to decrease the levels of several inflammatory cytokines, which are involved in promoting cancer growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the clinic.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of focus could be on optimizing the synthesis of the compound to improve its potency and selectivity. Another area of focus could be on further elucidating its mechanism of action, which could help identify other potential targets for cancer treatment. Additionally, future studies could focus on testing the efficacy of 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide in animal models and in clinical trials.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as a cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-4-5-14-28-19-12-6-16(7-13-19)21(27)25-22(29)24-18-10-8-17(9-11-18)23-20(26)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H,23,26)(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXVLXYTPSWWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.